molecular formula C13H16N2O3 B7454399 N-[3-(morpholine-4-carbonyl)phenyl]acetamide

N-[3-(morpholine-4-carbonyl)phenyl]acetamide

Cat. No.: B7454399
M. Wt: 248.28 g/mol
InChI Key: CBJXEPVQJOLFMS-UHFFFAOYSA-N
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Description

N-[3-(morpholine-4-carbonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • DNA and Protein Binding Studies:

    • A study synthesized derivatives of paracetamol, including N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide, and investigated their binding interactions with calf thymus DNA and bovine serum albumin (BSA). The compounds exhibited DNA intercalation and strong binding ability with BSA, suggesting potential applications in medicinal chemistry (Raj, 2020).
  • Antimicrobial Activity:

    • N-[morpholino(phenyl)methyl]acetamide (MBA) and its metal complexes with cobalt(II), nickel(II), and copper(II) ions were synthesized and characterized. These complexes showed notable antimicrobial activity, indicating potential use in developing new antimicrobial agents (Muruganandam & Krishnakumar, 2012).
    • Other derivatives, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, showed broad-spectrum antifungal activity against Candida and Aspergillus species (Bardiot et al., 2015).
  • Pharmacological Applications:

    • The compound N-[4-(1-cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride was identified as a potent histamine H3 receptor inverse agonist with potential therapeutic utility in treating human sleep disorders (Nirogi et al., 2019).
  • Corrosion Inhibition:

    • Studies have demonstrated the effectiveness of N-[morpholin-4-yl(phenyl)methyl]acetamide and related compounds as corrosion inhibitors for mild steel in acidic environments (Nasser & Sathiq, 2016, 2017).

Properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)14-12-4-2-3-11(9-12)13(17)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJXEPVQJOLFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.